![molecular formula C12H15N B14285333 Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- CAS No. 136638-69-2](/img/structure/B14285333.png)
Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is structurally characterized by a fused pyridine and indole ring system. Pyridoindoles are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]indole derivatives can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C can yield pyrido[1,2-a]indole esters . Another method involves the cyclization of benzyl-substituted pyridines .
Industrial Production Methods: Industrial production of pyrido[1,2-a]indole derivatives often employs metal-catalyzed reactions. These methods are advantageous due to their high efficiency and selectivity. For instance, visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes in a microchannel reactor has been developed as a novel and efficient synthesis route .
化学反応の分析
Types of Reactions: Pyrido[1,2-a]indole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrido[1,2-a]indole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[1,2-a]indole can yield pyrido[1,2-a]indol-6(7H)-ones, while reduction can produce various hydrogenated derivatives .
科学的研究の応用
Pyrido[1,2-a]indole derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, these compounds exhibit significant biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor properties . Additionally, due to their unique fluorescent properties, pyrido[1,2-a]indole derivatives are used in the development of organic luminescent materials .
作用機序
The mechanism of action of pyrido[1,2-a]indole derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some pyrido[1,2-a]indole derivatives exhibit antitumor activity by inhibiting topoisomerase enzymes, which are essential for DNA replication .
類似化合物との比較
Pyrido[1,2-a]indole derivatives can be compared with other similar compounds, such as pyrimido[1,2-a]indoles. Both classes of compounds share a fused ring system but differ in their specific ring structures and biological activities. Pyrimido[1,2-a]indoles, for instance, are known for their antifungal and hypoglycemic activities . The unique structural features of pyrido[1,2-a]indole derivatives, such as their fluorescent properties, set them apart from other similar compounds .
List of Similar Compounds:- Pyrimido[1,2-a]indoles
- Indolo[2,1-a]isoquinolines
- 1,2,4-Triazines
特性
CAS番号 |
136638-69-2 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
6,7,8,9,9a,10-hexahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H15N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,11H,3-4,6,8-9H2 |
InChIキー |
IIBICGUGXWEGTL-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
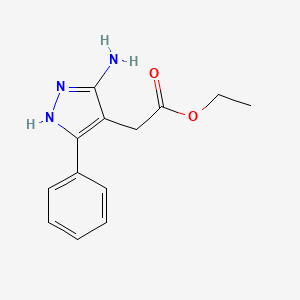
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
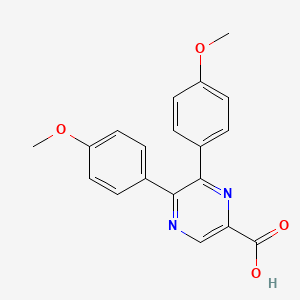
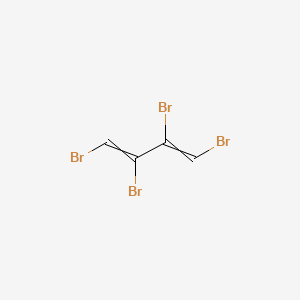
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
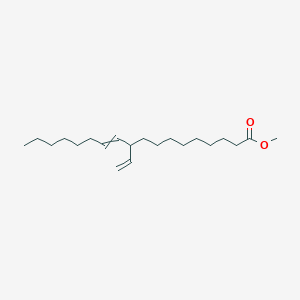
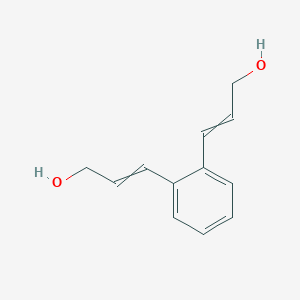
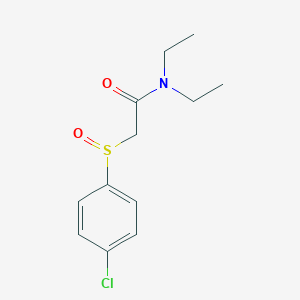
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
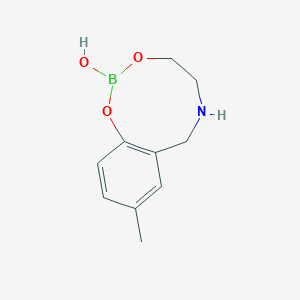

![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
